2-(4-Ethoxy-3-fluorophenyl)acetic acid
Description
2-(4-Ethoxy-3-fluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by an ethoxy (-OCH₂CH₃) group at the para position and a fluorine atom at the meta position on the phenyl ring. This compound belongs to a class of bioactive molecules where substituents on the phenyl ring modulate electronic, steric, and solubility properties, influencing pharmacological activity and synthetic utility.
Such derivatives are intermediates in drug development, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents .
Properties
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEABZZRBRDBFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach is the Suzuki-Miyaura coupling reaction, where 4-ethoxy-3-fluorophenylboronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2-(4-ethoxy-3-fluorophenyl)ethanol or 2-(4-ethoxy-3-fluorophenyl)acetaldehyde.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxy-3-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activities. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The table below compares 2-(4-Ethoxy-3-fluorophenyl)acetic acid with five analogs, focusing on substituent effects:
Key Observations:
- Substituent Effects: Fluorine vs. Bromine: Fluorine’s electronegativity increases acidity compared to bromine, but bromine’s polarizability enhances reactivity in cross-coupling reactions . Ethoxy vs. Positional Isomerism: Switching ethoxy and hydroxy groups (e.g., 3-ethoxy-4-hydroxy vs. 4-ethoxy-3-hydroxy) alters hydrogen-bonding networks, impacting crystal packing and solubility .
Crystallographic and Hydrogen-Bonding Behavior
- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). The bromine atom distorts C–C–C angles (121.5°), indicating strong electron-withdrawing effects .
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid : Exhibits O–H···O dimerization and van der Waals interactions stabilizing its crystal lattice .
- Inference for Target Compound : The ethoxy group’s bulk may reduce packing efficiency compared to methoxy analogs, while fluorine’s small size allows tighter intermolecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
